2,5-Dichloro-3,6-difluoroiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,6-difluoroiodobenzene is an organic compound with the molecular formula C6HCl2F2I and a molecular weight of 308.88 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-difluoroiodobenzene typically involves halogenation reactions. One common method is the direct iodination of 2,5-dichloro-3,6-difluorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) chloride under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3,6-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form different products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation with DDQ can produce quinone derivatives .
Scientific Research Applications
2,5-Dichloro-3,6-difluoroiodobenzene is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for potential use in pharmaceuticals due to its unique halogenation pattern.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dichloro-3,6-difluoroiodobenzene exerts its effects involves its ability to undergo various chemical transformations. The presence of multiple halogens on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction and application. For instance, in oxidation reactions, the compound can form reactive intermediates that facilitate the formation of new bonds .
Comparison with Similar Compounds
2,4-Difluoroiodobenzene: Similar in structure but lacks chlorine atoms.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another halogenated aromatic compound with different functional groups.
Uniqueness: 2,5-Dichloro-3,6-difluoroiodobenzene is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes. This makes it valuable in specialized chemical syntheses and research applications.
Properties
CAS No. |
1263376-34-6 |
---|---|
Molecular Formula |
C6HCl2F2I |
Molecular Weight |
308.88 g/mol |
IUPAC Name |
1,4-dichloro-2,5-difluoro-3-iodobenzene |
InChI |
InChI=1S/C6HCl2F2I/c7-2-1-3(9)4(8)6(11)5(2)10/h1H |
InChI Key |
QOMOAVNTDDZUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)I)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.